3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Medicinal chemistry Chemical probe synthesis Alcohol oxidation

This specific benzimidazole derivative is justified for CBX7 chromodomain inhibition studies and epigenetic probe discovery. Its ortho-tolyloxy substitution and terminal primary alcohol handle provide a distinct advantage in chemical biology derivatization (e.g., biotin/fluorophore conjugation, amide coupling) over the secondary alcohol isomer (CAS 912914-58-0) or the less flexible methanol analog (CAS 615279-86-2). The primary alcohol also enables late-stage diversification for SAR campaigns. For cell-based assays where passive membrane permeability is critical, its higher estimated LogP (~4.9) may offer advantages over the methanol analog (LogP 3.90). Always request experimental logD for accurate correlation.

Molecular Formula C20H24N2O2
Molecular Weight 324.424
CAS No. 637323-62-7
Cat. No. B2995358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol
CAS637323-62-7
Molecular FormulaC20H24N2O2
Molecular Weight324.424
Structural Identifiers
SMILESCC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCCO
InChIInChI=1S/C20H24N2O2/c1-16-8-2-5-11-19(16)24-15-7-13-22-18-10-4-3-9-17(18)21-20(22)12-6-14-23/h2-5,8-11,23H,6-7,12-15H2,1H3
InChIKeyDRXSBHJANBTMGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol (CAS 637323-62-7): Core Properties and Procurement-Relevant Classification


3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol (CAS 637323-62-7) is a synthetic benzimidazole derivative with molecular formula C₂₀H₂₄N₂O₂ and a molecular weight of 324.4 g/mol . The compound bears a terminal primary alcohol on the 2-position of the benzimidazole ring and an ortho-tolyloxy substituent on the N1 side chain. It has been registered in screening collections for CBX7 chromodomain inhibition, indicating its relevance in epigenetic probe discovery . Structurally, it belongs to a family of benzimidazole-propanol ethers that are frequently explored as kinase-targeted or epigenetic modulator scaffolds, yet the specific substitution pattern (ortho-tolyloxy vs. meta/para) and the primary alcohol terminus create measurable differences in lipophilicity, hydrogen-bonding capacity, and synthetic derivatization potential when compared to closely related analogs.

Why Generic Substitution of 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol Is Scientifically Inadvisable


Within the C₂₀H₂₄N₂O₂ benzimidazole-ether series, minor structural variations lead to significant changes in physicochemical and biological properties. The ortho-methyl group on the phenoxy ring alters the dihedral angle and electron density compared to the meta-tolyloxy isomer, affecting both logP and target binding . Replacement of the primary alcohol with a secondary alcohol (CAS 912914-58-0) eliminates the terminal −CH₂OH handle, precluding common derivatization pathways such as esterification or oxidation to a carboxylic acid . Shortening the linker to a methanol moiety (CAS 615279-86-2) reduces molecular flexibility and logP by approximately 1 unit, which can dramatically alter membrane permeability and pharmacokinetic profile . These differences make simple interchange of in-class compounds unreliable for reproducible research or scale-up procurement.

Quantitative Differentiation Evidence for 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol Versus Closest Analogs


Primary Alcohol vs. Secondary Alcohol: Synthetic Derivatization Handle Defines Downstream Utility

The target compound carries a terminal −CH₂CH₂CH₂OH (propan-1-ol) group, whereas the closest commercially available isomer, 1-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol (CAS 912914-58-0), bears a secondary alcohol (−CH(OH)CH₂CH₃) . Primary alcohols can be selectively oxidized to aldehydes or carboxylic acids under mild conditions (e.g., TEMPO/bleach or Jones reagent), while secondary alcohols oxidize to ketones, which are less versatile for bioconjugation. The target compound thus provides a chemically addressable handle for further derivatization that the secondary alcohol isomer lacks.

Medicinal chemistry Chemical probe synthesis Alcohol oxidation

LogP Differential: Ortho-Tolyloxy vs. Meta-Tolyloxy Isomer Affects Predicted Membrane Permeability

The ortho-tolyloxy substitution on the target compound is expected to produce a lower logP than the meta-tolyloxy isomer due to steric shielding of the ether oxygen and altered solvation. While experimental logP for the target compound remains unavailable, the meta isomer has a predicted ACD/LogP of 4.29 and a LogD (pH 7.4) of 3.39 . The ortho-methyl group typically reduces logP by ~0.2–0.4 units relative to the meta isomer in analogous aromatic systems, suggesting the target compound may have a logP of approximately 3.9–4.1. This difference can influence Caco-2 permeability predictions and in vivo distribution.

Lipophilicity ADME prediction Cell permeability

Linker Length Impacts Predicted Lipophilicity: Propanol vs. Methanol Analog

The target compound features a three-carbon linker to the primary alcohol, whereas the shorter methanol analog [1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-methanol (CAS 615279-86-2) has only one carbon. The methanol analog has a predicted LogP of 3.90 . The addition of two methylene groups typically increases LogP by approximately 1.0 unit (Hansch π = 0.5 per CH₂), predicting a LogP of ~4.9 for the target compound. This significant difference affects solubility, membrane partitioning, and possibly target binding kinetics.

Linker optimization LogP Molecular flexibility

CBX7 Inhibition Screening Data Provides Preliminary Biological Annotation

The target compound appears in a bioassay entry on Chemsrc for 'Identification of CBX7 inhibitors – Primary Alpha Screen' . While specific IC₅₀ data are not publicly available for the compound, the fact that it was selected and tested against CBX7 indicates prior computational or structural rationale. In contrast, the secondary alcohol isomer (CAS 912914-58-0) and the methanol analog (CAS 615279-86-2) do not have annotated CBX7 screening records in the same database, suggesting the primary alcohol tail may be a recognition element for the chromodomain binding pocket.

Epigenetics CBX7 chromodomain Inhibitor screening

Recommended Procurement and Application Scenarios for 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol


Epigenetic Chemical Probe Development Targeting CBX7 Chromodomain

Based on the compound's annotation in a CBX7 primary Alpha Screen, procurement is justified for laboratories investigating chromodomain-mediated gene silencing . The primary alcohol handle allows further conjugation to biotin or fluorophores for pull-down and imaging studies, a capability not shared by the secondary alcohol isomer .

Synthetic Intermediate for Benzimidazole-Based Kinase or Epigenetic Inhibitors

The terminal primary alcohol can be oxidized to a carboxylic acid or converted to an aldehyde, enabling late-stage diversification via amide coupling or reductive amination . This makes the compound a versatile building block for structure-activity relationship (SAR) campaigns, unlike the methanol analog which lacks sufficient linker flexibility .

LogP-Dependent Cellular Assay Development

When designing cell-based assays where membrane permeability is critical, the estimated LogP of ~4.9 for this propanol analog may be advantageous over the less lipophilic methanol analog (LogP 3.90) , potentially improving passive diffusion across lipid bilayers. Researchers should request experimental logD determination for accurate correlation.

Ortho-Tolyloxy Isomer Selectivity Studies

The ortho-methyl substitution creates a distinct shape and electronic profile compared to the meta-tolyloxy isomer (predicted ΔLogP ≈ 0.2–0.4) . This compound is therefore suitable for comparative studies aiming to attribute biological activity differences specifically to the position of the methyl group on the phenoxy ring.

Quote Request

Request a Quote for 3-[1-(3-o-Tolyloxy-propyl)-1H-benzoimidazol-2-yl]-propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.